1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

Catalog No.
S6468711
CAS No.
2580205-01-0
M.F
C4H4F3N3O2S
M. Wt
215.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

CAS Number

2580205-01-0

Product Name

1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

IUPAC Name

1-(trifluoromethyl)pyrazole-4-sulfonamide

Molecular Formula

C4H4F3N3O2S

Molecular Weight

215.16 g/mol

InChI

InChI=1S/C4H4F3N3O2S/c5-4(6,7)10-2-3(1-9-10)13(8,11)12/h1-2H,(H2,8,11,12)

InChI Key

BKBIIMATRNMWCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)S(=O)(=O)N

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a sulfonamide functional group. This compound belongs to a class of pyrazoles that have garnered attention for their diverse biological activities, particularly in pharmaceutical applications. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

The chemical reactivity of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide can be attributed to the presence of the sulfonamide group, which can participate in various nucleophilic substitution reactions. The trifluoromethyl group can also influence the reactivity patterns, allowing for specific interactions with biological targets. Common reactions include:

  • Nucleophilic substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Acylation: The sulfonamide can react with acyl chlorides to form acylated derivatives, which may exhibit altered biological properties.
  • Reduction: The sulfonamide moiety can be reduced to amines under certain conditions, potentially altering its pharmacological profile.

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide exhibits significant biological activity, particularly as an anti-inflammatory and antibacterial agent. Research has shown that trifluoromethylpyrazoles possess properties that inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. Additionally, studies indicate potential antimicrobial effects against various bacterial strains, making this compound a candidate for further investigation in therapeutic applications .

The synthesis of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide typically involves several steps:

  • Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds or via cyclization methods involving trifluoromethylated precursors.
  • Introduction of the sulfonamide group: This step often involves reacting the pyrazole intermediate with sulfonyl chlorides under basic conditions to yield the final sulfonamide product.
  • Purification: The crude product is usually purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide in laboratory settings.

The applications of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide extend across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antibacterial properties, it is studied as a potential drug candidate for treating conditions like arthritis and infections.
  • Agriculture: Compounds with similar structures have been utilized as fungicides and herbicides, indicating potential agricultural applications.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.

Interaction studies involving 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide focus on its binding affinity to target enzymes and receptors. These studies typically utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with specific biological targets.
  • In vitro assays: To evaluate its efficacy against bacterial strains or inflammatory pathways.
  • Structure-activity relationship studies: To understand how modifications to the compound influence its biological activity.

Such studies are crucial for optimizing the compound's pharmacological properties.

Several compounds share structural features with 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, including:

Compound NameStructureNotable Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureUsed as an intermediate for fungicides; inhibits succinate dehydrogenase.
N4-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamideStructureExhibits antibacterial properties; used in pharmaceutical applications.
3-Trifluoromethylpyrazolesulfonylurea derivativesStructureInvestigated for antidiabetic and antimicrobial activities.

Uniqueness

The uniqueness of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide lies in its specific combination of functional groups, which enhances its biological activity compared to other pyrazole derivatives. Its trifluoromethyl substitution provides distinct electronic properties that affect its interaction with biological targets, setting it apart from similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

214.99763204 g/mol

Monoisotopic Mass

214.99763204 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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